Product packaging for 3'-Chloro-2',3'-dideoxyuridine(Cat. No.:CAS No. 55207-78-8)

3'-Chloro-2',3'-dideoxyuridine

Cat. No.: B8523773
CAS No.: 55207-78-8
M. Wt: 246.65 g/mol
InChI Key: RGMDYMYYGCBVFO-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 2',3'-Dideoxynucleoside Analogues in Therapeutic Development

The exploration of 3'-Chloro-2',3'-dideoxyuridine fits within the larger, historically significant class of 2',3'-dideoxynucleoside analogues. These compounds have been pivotal in the development of antiviral therapies, particularly for retroviruses like the human immunodeficiency virus (HIV). nih.govnih.gov The defining structural feature of this class is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar ring. nih.gov

The mechanism of action for 2',3'-dideoxynucleosides is well-established. nih.govsci-hub.se Once inside a host cell, they are phosphorylated by cellular kinases to their 5'-triphosphate form. sci-hub.seuri.edu This activated form mimics the natural deoxynucleotide substrates of viral DNA polymerases, such as reverse transcriptase in HIV. sci-hub.se The viral polymerase incorporates the analog into the growing viral DNA chain. However, because the analog lacks the 3'-hydroxyl group, the formation of a phosphodiester bond with the next incoming nucleotide is impossible. nih.gov This event leads to the termination of DNA chain elongation, thereby halting viral replication. ontosight.ainih.gov

The therapeutic journey of this class began with compounds like Zidovudine (B1683550) (AZT, 3'-azido-2',3'-dideoxythymidine), one of the first agents approved for the treatment of AIDS. nih.govnih.gov The success of AZT spurred the development of numerous other analogues, including didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC), which became crucial components of combination antiretroviral therapy. nih.govunal.edu.co Despite their potent activity, limitations such as poor cellular uptake due to their hydrophilic nature and the development of drug resistance have driven ongoing research to synthesize novel derivatives with improved pharmacological properties. uri.edu

Overview of Uracil (B121893) Nucleoside Derivatives in Medicinal Chemistry

Uracil, a pyrimidine (B1678525) base, is a fundamental component of ribonucleic acid (RNA). Uracil nucleoside derivatives, which consist of a uracil base linked to a sugar moiety, represent a vast and versatile class of compounds in medicinal chemistry. actascientific.com Modifications at various positions on both the uracil base and the sugar ring have yielded derivatives with a wide spectrum of biological activities, making them valuable as therapeutic agents and research tools. actascientific.combeilstein-journals.org

Beyond antiviral applications, uracil derivatives have been investigated as anticancer agents. actascientific.com 5-Fluorouracil is a well-known chemotherapy drug that functions by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. beilstein-journals.org This has inspired extensive research into other 5-substituted pyrimidine analogues for cancer treatment. beilstein-journals.org Furthermore, uracil nucleotide derivatives have been studied as agonists for P2Y receptors, which are involved in various physiological processes, highlighting the diverse therapeutic potential of this chemical class. acs.orgnih.gov The synthesis of novel uracil derivatives remains an active area of research, with a focus on creating more selective and potent agents for a range of diseases. tandfonline.com

Detailed Research Findings

The following tables summarize key in vitro research findings for this compound and related compounds.

Table 1. In Vitro Antiviral Activity of 3'-Substituted-2',3'-dideoxyuridine Analogues
CompoundTarget VirusCell LineActivityReference
1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracilHBV & HCVHuh-7Provided the most inhibition of both viruses without cytotoxicity. nih.gov
3'-fluoro-2',3'-dideoxy-5-chlorouridineHIV-1MT-4Emerged as the most selective inhibitor of HIV-1 replication in the series. nih.gov
3'-fluoro-2',3'-dideoxyuridine (FddUrd)HIV-1MT-4Potent and relatively nontoxic inhibitor of HIV-1. nih.gov
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83)HIV-1 (clinical isolates)Human peripheral blood lymphocytesAverage 50% inhibitory concentration (IC50) of 1.8 µM. nih.gov
Table 2. Comparative Anti-HIV-1 Activity (IC50) in Human Lymphocytes
CompoundAverage IC50 (µM)Reference
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83)1.8 nih.gov
FLT (3'-deoxy-3'-fluorothymidine)0.10 nih.gov
AZT (Zidovudine)0.23 nih.gov
ddI (Didanosine)0.49 nih.gov
ddC (Zalcitabine)0.03 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2O4 B8523773 3'-Chloro-2',3'-dideoxyuridine CAS No. 55207-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55207-78-8

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11ClN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1

InChI Key

RGMDYMYYGCBVFO-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)Cl

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2 ,3 Dideoxyuridine and Its Analogues

Stereoselective Synthesis Approaches to 3'-Chloro-2',3'-dideoxyuridine

The precise control of stereochemistry at the 3'-position is a critical challenge in the synthesis of this compound. The orientation of the chloro group significantly influences the biological properties of the resulting nucleoside analogue. Therefore, synthetic routes are designed to ensure high stereoselectivity, yielding the desired isomer.

Methods for Introducing the 3'-Chloro Moiety

The direct and stereoselective introduction of a chlorine atom at the 3'-position of a pre-formed 2',3'-dideoxyuridine (B1630288) scaffold is a primary synthetic strategy. This is often achieved through nucleophilic substitution reactions where a suitable leaving group at the 3'-position is displaced by a chloride ion. Common chlorinating agents used for this purpose include thionyl chloride and phosphorus oxychloride. evitachem.com The reaction conditions, including solvent and temperature, are carefully controlled to favor the desired stereochemical outcome.

One common approach involves the use of Appel-type reactions, where a triphenylphosphine/carbon tetrachloride system or related reagents are employed to convert a 3'-hydroxyl group into a chloro group with inversion of configuration. This method allows for a predictable stereochemical outcome based on the stereochemistry of the starting material.

Another strategy involves the opening of an epoxide ring. For instance, a 2',3'-anhydro-lyxo-nucleoside can be treated with a source of chloride ions, such as lithium chloride, to open the epoxide ring and introduce the chloro and hydroxyl groups in a trans-diaxial manner. Subsequent deoxygenation at the 2'-position would then yield the desired this compound.

Glycosylation Reactions in Dideoxyuridine Synthesis

An alternative to the direct modification of a pre-existing nucleoside is the glycosylation reaction. This approach involves the coupling of a modified sugar, already containing the 3'-chloro substituent, with the uracil (B121893) base. evitachem.com The key challenge in this methodology is the stereoselective formation of the N-glycosidic bond, which connects the sugar moiety to the nucleobase.

Typically, a protected 2,3-dideoxy-3-chlororibofuranose derivative is activated and then reacted with a silylated uracil derivative. Lewis acids are commonly employed as catalysts to facilitate this coupling. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar, the choice of Lewis acid catalyst, and the reaction conditions. The anomeric effect and the potential for neighboring group participation from substituents on the sugar ring play a crucial role in directing the stereoselectivity of the glycosidic bond formation.

Chemical Transformations in this compound Derivatization

To explore the structure-activity relationships and develop analogues with potentially enhanced properties, this compound can be further modified at various positions. These chemical transformations allow for the introduction of different functional groups on both the sugar and the uracil base.

Modification at the 2'-Position

While this compound inherently lacks a hydroxyl group at the 2'-position, the introduction of substituents at this position can be explored through multi-step synthetic sequences. For instance, starting from a ribonucleoside, selective protection of the 3'- and 5'-hydroxyl groups would allow for the chemical modification of the 2'-hydroxyl group. This could involve conversion to other halides, azides, or other functional groups. Subsequent deoxygenation at the 3'-position and introduction of the chloro group would then yield the 2'-substituted-3'-chloro-2',3'-dideoxyuridine analogue. However, direct modification at the 2'-position of a pre-formed this compound is challenging due to the lack of a reactive handle at that position.

Modification at the 5-Position of the Uracil Base

The 5-position of the uracil base is a common site for chemical modification in nucleoside analogues. Halogenation at this position can be achieved using various electrophilic halogenating agents. For instance, 5-chloro-substituted derivatives of 3'-azido-2',3'-dideoxyuridine (B1200160) and 3'-fluoro-2',3'-dideoxyuridine have been synthesized, suggesting that similar modifications would be feasible for this compound. nih.gov

The introduction of other substituents at the 5-position can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille reactions, starting from a 5-halo-3'-chloro-2',3'-dideoxyuridine precursor. This allows for the introduction of a wide variety of alkyl, aryl, and alkynyl groups, leading to a diverse library of analogues.

Starting MaterialReagentProduct
3'-azido-2',3'-dideoxyuridineN-Chlorosuccinimide5-Chloro-3'-azido-2',3'-dideoxyuridine
3'-fluoro-2',3'-dideoxyuridineN-Chlorosuccinimide5-Chloro-3'-fluoro-2',3'-dideoxyuridine

Anhydro Nucleoside Intermediates in Synthesis

Anhydro nucleosides are valuable intermediates in nucleoside chemistry, often facilitating stereospecific transformations. In the context of 3'-substituted-2',3'-dideoxynucleoside synthesis, a 2,3'-anhydro nucleoside can serve as a precursor. The strained three-membered ring of the anhydro intermediate is susceptible to nucleophilic attack.

For example, treatment of a 2,3'-anhydro-lyxo-uridine with a chloride source could lead to the regioselective opening of the anhydro ring to introduce a 3'-chloro group and a 2'-hydroxyl group with a defined stereochemistry. The subsequent deoxygenation of the 2'-hydroxyl group would then complete the synthesis of this compound. This approach leverages the conformational constraints of the anhydro intermediate to control the stereochemical outcome of the chlorination step. While not explicitly detailed for this compound, this strategy is a plausible and powerful tool in the synthesis of related nucleoside analogues.

General Synthetic Strategies for 2',3'-Dideoxynucleosides

The synthesis of 2',3'-dideoxynucleosides, the parent structures of this compound, has been extensively studied, leading to the development of several general strategies. A prominent and widely applicable method is the Barton-McCombie deoxygenation, which involves the radical-mediated removal of hydroxyl groups. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgalfa-chemistry.com

A common approach begins with a readily available ribonucleoside, such as uridine (B1682114). The 2' and 3'-hydroxyl groups are converted into a bis-thiocarbonyl derivative, typically a bis-xanthate. nih.gov This transformation is usually achieved by treating the protected ribonucleoside with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide like methyl iodide or bromoethane. nih.gov The subsequent and crucial step is the radical deoxygenation of the bis-xanthate.

Traditionally, this deoxygenation was carried out using tributyltin hydride (Bu₃SnH) as the radical initiator and hydrogen donor, along with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). nih.gov However, due to the toxicity and difficulty in removing tin-based reagents, more environmentally friendly and less toxic alternatives have been developed. nih.gov One such alternative is the use of tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) as the hydrogen donor. nih.gov

The general reaction scheme for the synthesis of a 2',3'-dideoxynucleoside from a ribonucleoside via the Barton-McCombie deoxygenation is depicted below:

Scheme 1: General Synthesis of 2',3'-Dideoxynucleosides via Barton-McCombie Deoxygenation

Ribonucleoside ->[Protection of 5'-OH]-> 5'-O-Protected Ribonucleoside
5'-O-Protected Ribonucleoside ->[CS₂, Base, Alkyl Halide]-> 5'-O-Protected-2',3'-bis-xanthate
5'-O-Protected-2',3'-bis-xanthate ->[Radical Initiator, Hydrogen Donor]-> 5'-O-Protected-2',3'-dideoxynucleoside
5'-O-Protected-2',3'-dideoxynucleoside ->[Deprotection]-> 2',3'-Dideoxynucleoside

This strategy has been successfully applied to the synthesis of several clinically important antiviral drugs, including zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and stavudine (B1682478) (d4T). nih.gov

The following table summarizes the key reagents and their roles in the Barton-McCombie deoxygenation for the synthesis of 2',3'-dideoxynucleosides.

ReagentRoleExample
RibonucleosideStarting MaterialUridine, Adenosine, etc.
Protecting GroupProtects the 5'-hydroxyl grouptert-Butyldimethylsilyl (TBDMS)
Carbon Disulfide (CS₂)Forms the thiocarbonyl groupUsed with a base
BaseDeprotonates the hydroxyl groupsSodium Hydride (NaH)
Alkyl HalideAlkylates the thiocarbonyl groupMethyl Iodide (CH₃I)
Radical InitiatorInitiates the radical reaction2,2'-Azobis(isobutyronitrile) (AIBN)
Hydrogen DonorProvides the hydrogen atoms to replace the xanthate groupsTributyltin Hydride (Bu₃SnH) or Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)
Deprotecting AgentRemoves the 5'-protecting groupTetrabutylammonium Fluoride (TBAF)

Another general strategy for the synthesis of 2',3'-dideoxynucleosides involves the formation of a 2',3'-unsaturated (didehydro) intermediate, which is subsequently reduced to the desired dideoxy compound. This approach often starts from a 2'-deoxynucleoside. The 3'-hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. Treatment with a base then induces an elimination reaction to form the 2',3'-didehydro-2',3'-dideoxynucleoside (d4-nucleoside). Finally, catalytic hydrogenation of the double bond yields the 2',3'-dideoxynucleoside.

These general strategies provide a robust foundation for the synthesis of a wide variety of 2',3'-dideoxynucleoside analogues, including those with modifications at the 3'-position, such as this compound. The choice of a specific synthetic route often depends on the availability of starting materials, the desired stereochemistry, and the need for large-scale production.

Biological Activities of 3 Chloro 2 ,3 Dideoxyuridine and Its Structural Analogues in Preclinical Models

Antiviral Efficacy in In Vitro Systems

The antiviral potential of 3'-Chloro-2',3'-dideoxyuridine and its analogues has been assessed against several human pathogens, including retroviruses and hepatitis viruses. The core mechanism of action for many of these dideoxynucleoside analogues involves the termination of viral DNA chain elongation upon their incorporation into the growing strand. ontosight.ai

Evaluation Against Human Immunodeficiency Virus (HIV-1)

A number of structural analogues of this compound have demonstrated notable activity against Human Immunodeficiency Virus Type 1 (HIV-1) in cell-based assays.

One of the most selective inhibitors identified in a series of 2'- and 3'-fluorinated 2',3'-dideoxynucleosides was 3'-fluoro-2',3'-dideoxy-5-chlorouridine . nih.gov In studies using MT-4 cells, this compound showed a selectivity index comparable to that of azidothymidine (AZT). nih.gov The introduction of a 5-halogen substituent to 3'-fluoro-2',3'-dideoxyuridine (FddUrd), which itself is a potent HIV-1 inhibitor, was an attempt to enhance antiviral potency and selectivity. nih.gov

Another closely related analogue, 5-Chloro-2',3'-dideoxy-3'-fluorouridine (also known as 935U83), has been identified as a selective anti-HIV agent. nih.gov When evaluated in phytohemagglutinin-stimulated normal human peripheral blood lymphocytes against clinical isolates of HIV-1, it inhibited viral growth with a mean 50% inhibitory concentration (IC₅₀) of 1.8 µM. nih.gov For comparison, the IC₅₀ values for the approved drugs at the time, AZT, ddI (2',3'-dideoxyinosine), and ddC (2',3'-dideoxycytosine), were 0.23 µM, 0.49 µM, and 0.03 µM, respectively. nih.gov Significantly, this compound maintained its activity against HIV strains that had developed resistance to AZT, ddI, or ddC. nih.gov

The mechanism for these analogues involves phosphorylation to their triphosphate form, which then acts as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov

Table 1: Anti-HIV-1 Activity of this compound Analogues

Compound Cell Line IC₅₀ (µM) Notes Reference
5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) Human Peripheral Blood Lymphocytes 1.8 Active against AZT, ddI, and ddC resistant strains. nih.gov
3'-fluoro-2',3'-dideoxyuridine (FddUrd) MT-4 cells Potent Parent compound for more selective halogenated derivatives. nih.gov
3'-fluoro-2',3'-dideoxy-5-chlorouridine MT-4 cells Potent Most selective inhibitor in its series; selectivity comparable to AZT. nih.gov

Assessment Against Hepatitis B and C Viruses (HBV, HCV)

Research has also explored the efficacy of 3'-chloro-2',3'-dideoxynucleoside analogues against hepatitis B and C viruses.

In a study that synthesized and evaluated a series of 5-substituted 3'-fluoro or 3'-chloro 2',3'-dideoxynucleosides, several compounds demonstrated activity against both HBV and HCV. nih.gov Specifically, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil (a 3'-chloro analogue) was found to provide inhibition of both viruses without significant cytotoxicity in the tested cell lines. nih.gov This compound, along with others in the study, showed moderate anti-HBV activity and weak inhibitory effects against HCV. nih.gov The antiviral activities were assessed against duck hepatitis B virus (DHBV), human hepatitis B virus, and hepatitis C virus. nih.gov

Table 2: Antiviral Activity of a this compound Analogue against HBV and HCV

Compound Virus Activity Level Notes Reference
1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil HBV Moderate No cytotoxicity observed. nih.gov
1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil HCV Weak No cytotoxicity observed. nih.gov

Spectrum of Activity Against Other Viral Pathogens

The activity of these compounds has been tested against a limited range of other viruses. In one study, a series of pyridazine (B1198779) nucleoside analogues, including 4-amino-3-chloro-1-(2,3-dideoxy-B-D-glycero-pentofuranosyl)pyridazin-6-one , were evaluated for their antiviral effects. These specific compounds were found to be inactive against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). tandfonline.com

However, other related deoxynucleosides have shown a broader spectrum of activity. A study of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines found that the 5-(1-hydroxy-2,2-dihaloethyl) series was generally active against HSV-1, HSV-2, Varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). nih.gov Notably, these compounds were inactive against HCMV. nih.gov The anti-VZV activity of the 5-(1-hydroxy-2,2-dihaloethyl) compounds was comparable to that of acyclovir. nih.gov

Antineoplastic Activity in In Vitro Cancer Models

The potential of this compound and its analogues as anticancer agents has been investigated, focusing on their ability to inhibit the growth of cancer cells and to induce programmed cell death. The general mechanism for the anticancer activity of nucleoside analogues relies on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Inhibition of Cancer Cell Proliferation

Several studies have reported on the cytotoxic and antiproliferative effects of this compound analogues in various cancer cell lines.

Phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine , a compound structurally similar to 3'-chloro analogues, were evaluated for their cytotoxic activity in three human cancer cell lines: cervical (HeLa), oral (KB), and breast (MCF-7). researchgate.net The study found that the activity of these phosphoramidates was significantly higher than that of the parent nucleoside. researchgate.net

In another study, a dihydroxypropyl phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU) demonstrated cell growth inhibition activity across the NCI 60 cell line panel that was similar to a previously reported N-methyl analogue. nih.gov

Furthermore, the compound 5-(1-hydroxy-2-chloro-2-iodoethyl)-2'-deoxyuridine was identified as an active cytotoxic agent in an in vitro L1210 leukemia screen. nih.gov The study also noted that the inhibitory effect on cell proliferation was more pronounced with 5-(1-hydroxy-2,2-dihaloethyl) substituents compared to the corresponding 5-(1-methoxy-2,2-dihaloethyl) substituents. nih.gov

A study on 5-Chloro-2'-deoxycytidine , another related analogue, assessed its growth inhibition effect on mouse embryonic fibroblast (MEF) cells. Treatment with 0.3 mM of the compound for 72 hours resulted in approximately 60-70% cell viability compared to untreated controls, indicating a mild toxic effect. acs.org

Table 3: In Vitro Antiproliferative Activity of this compound Analogues

Compound/Analogue Cell Line(s) Activity Reference
Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine HeLa, KB, MCF-7 Higher cytotoxicity than parent nucleoside. researchgate.net
Dihydroxypropyl prodrug of 5-fluoro-2'-deoxyuridine NCI 60 panel Similar growth inhibition to N-methyl analogue. nih.gov
5-(1-hydroxy-2-chloro-2-iodoethyl)-2'-deoxyuridine L1210 leukemia Active cytotoxic agent. nih.gov
5-Chloro-2'-deoxycytidine Mouse Embryonic Fibroblasts Mild growth inhibition (60-70% viability at 0.3 mM). acs.org

Induction of Apoptosis in Malignant Cell Lines

The induction of apoptosis is a key mechanism for the anticancer effects of many chemotherapeutic agents, including nucleoside analogues. medchemexpress.comcancerquest.org While direct studies on apoptosis induction by this compound are limited, the activity of related compounds provides insight into this potential mechanism.

For instance, certain aryl-urea fatty acids have been shown to decrease the viability of MDA-MB-231 breast cancer cells by activating apoptosis, as measured by an increase in caspase-3/7 activity. nih.gov The assessment of apoptosis in some studies involves techniques that use deoxyuridine derivatives. For example, the terminal deoxynucleotidyl transferase-mediated 2'-deoxyuridine (B118206) 5'-triphosphate (dUTP) nick end labeling (TUNEL) assay was used to detect apoptosis induced by silymarin (B1681676) in ovarian cancer cells. nih.gov Similarly, a decrease in the incorporation of 5-bromo-2'-deoxyuridine (B1667946) is used as a marker for reduced proliferation and, in some contexts, apoptosis induction. nih.gov

While these examples are primarily methodological, the established role of apoptosis in the anticancer activity of nucleoside analogues suggests that this compound and its derivatives likely exert their antineoplastic effects, at least in part, through the activation of programmed cell death pathways in malignant cells. medchemexpress.com

In Vivo Preclinical Evaluation in Animal Models

The transition from in vitro to in vivo studies is a critical step in the evaluation of any potential therapeutic agent. Animal models provide a more complex biological system to assess the efficacy and pharmacokinetics of a compound. This section details the preclinical evaluation of this compound and its structural analogues in various animal models.

Antiviral Activity in Murine Models of Viral Infection

Murine models are frequently employed to determine the in vivo efficacy of antiviral compounds. Studies on structural analogues of this compound have demonstrated notable antiviral effects in mice infected with various viruses.

One such analogue, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), has shown significant activity against herpes simplex virus type 1 (HSV-1) in mice. When administered intraperitoneally or orally, CEDU was effective in reducing the mortality rate of HSV-1-infected mice. nih.gov In these studies, CEDU proved to be more effective than the reference compounds (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and 9-[(2-hydroxyethoxy)methyl]guanine (ACV). nih.gov

Another related compound, 5-chloro-2',3'-dideoxy-3'-fluorouridine, has been investigated for its distribution to the brain in rats, which is a crucial factor for treating viral infections of the central nervous system. researchgate.net Furthermore, the antiviral activity of various 3'-fluoro or chloro substituted 2',3'-dideoxynucleoside analogues has been evaluated against hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov Specifically, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil demonstrated inhibitory effects on both viruses. nih.gov

Studies on 3′-deoxy-3′-fluoroadenosine, another structural analogue, have shown its in vivo activity in mouse models of West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV) infection. nih.gov Treatment resulted in a significant decrease in mortality and a reduction in the clinical signs of neuroinfection in WNV-infected mice. nih.gov This highlights the potential of halogenated dideoxynucleoside analogues in combating emerging flaviviruses. nih.gov

Table 1: In Vivo Antiviral Activity of this compound Analogues in Murine Models

Compound Virus Model Animal Model Key Findings Reference
5-(2-chloroethyl)-2'-deoxyuridine (CEDU) Herpes Simplex Virus Type 1 (HSV-1) Mice Reduced mortality rate; more effective than BVDU and ACV. nih.gov nih.gov
1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil Hepatitis B Virus (HBV) & Hepatitis C Virus (HCV) Not specified in abstract Moderate anti-HBV activity and weak inhibition of HCV. nih.gov nih.gov
3′-deoxy-3′-fluoroadenosine West Nile Virus (WNV) & Tick-Borne Encephalitis Virus (TBEV) Mice Significant decrease in mortality and clinical signs of neuroinfection in WNV-infected mice. nih.gov nih.gov

Antineoplastic Efficacy in Tumor-Bearing Animal Models

The evaluation of anticancer potential in vivo is essential, and various tumor-bearing animal models are utilized for this purpose. nih.govresearchgate.net These models, including xenografts where human tumor cells are implanted into immunodeficient mice, allow for the assessment of a compound's ability to inhibit tumor growth in a living system. mdpi.com

While direct in vivo antineoplastic studies on this compound are not extensively documented in the provided search results, the methodologies for testing related compounds offer a framework for its potential evaluation. For instance, the effectiveness of anticancer drugs has been determined in nude mice inoculated with human melanoma cells. nih.gov In such studies, drug activity is often measured by increased host survival and a reduction in tumor burden. nih.gov

The antineoplastic activity of C2'-branched arabinonucleosides, which are structurally related to this compound, has been studied in mouse squamous cell carcinoma models. mdpi.com Three pyrimidine (B1678525) nucleoside analogues demonstrated promising cytotoxicity with good selectivity towards tumor cells. mdpi.com Investigations into these active analogues using near-infrared live cell imaging revealed significant functional and morphological changes in the cancer cells. mdpi.com

Table 2: Preclinical Models for Evaluating Antineoplastic Efficacy

Model Type Description Application Example Reference
Xenograft Models Human tumor cells are implanted into immunodeficient mice. mdpi.com Testing of anticancer drugs on human melanoma cells in nude mice. nih.gov mdpi.comnih.gov
Syngeneic Models Tumor cells from the same genetic background as the mouse are used. Evaluation of immunotherapy agents.
Patient-Derived Xenograft (PDX) Models Patient tumor tissue is directly implanted into immunodeficient mice. mdpi.com Used for personalized medicine approaches. mdpi.com mdpi.com

Metabolism and Biotransformation Pathways of 3 Chloro 2 ,3 Dideoxyuridine

Intracellular Phosphorylation Cascades

For nucleoside analogs to exert their biological effects, they must typically be converted intracellularly into their corresponding 5'-triphosphate form. This multi-step process, known as anabolic phosphorylation, is carried out by a series of cellular kinases. The efficiency of this phosphorylation cascade is a key determinant of the compound's potency.

Role of Nucleoside Kinases in Anabolic Pathways

The initial phosphorylation of a nucleoside analog to its 5'-monophosphate is the first and often rate-limiting step in its activation. researchgate.net This conversion is catalyzed by cellular nucleoside kinases, which exhibit distinct but sometimes overlapping substrate specificities. bibliotekanauki.pl Mammalian cells possess four main deoxynucleoside kinases: thymidine (B127349) kinase 1 (TK1) and deoxycytidine kinase (dCK), which are primarily cytosolic, and thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGK), which are located in the mitochondria. bibliotekanauki.pl

As a uridine (B1682114) analog, 3'-Chloro-2',3'-dideoxyuridine is expected to be a substrate for thymidine kinases. Studies on structurally similar compounds support this. For instance, 3'-azido-3'-deoxythymidine (AZT, Zidovudine), a well-known thymidine analog, is activated by TK1. bibliotekanauki.pl Similarly, 2',3'-dideoxycytidine (ddC), another dideoxynucleoside, is phosphorylated by dCK. bibliotekanauki.pl The nature of the substituent on the sugar ring significantly influences the affinity of the analog for these kinases. bibliotekanauki.pl For example, TK1 is known to phosphorylate deoxyuridine and various 5-halogenated deoxyuridines. vu.lt The introduction of a substituent at the 3' position, such as the chloro group in this compound, is critical in determining its recognition and phosphorylation by these enzymes.

Table 1: Substrate Specificity of Major Human Deoxynucleoside Kinases for Selected Analogs

Kinase Primary Natural Substrates Known Analog Substrates
Thymidine Kinase 1 (TK1) Thymidine, Deoxyuridine 3'-azido-3'-deoxythymidine (AZT), 5-Halogenated deoxyuridines
Deoxycytidine Kinase (dCK) Deoxycytidine, Deoxyadenosine, Deoxyguanosine 2',3'-dideoxycytidine (ddC), Gemcitabine (B846), Cytarabine
Thymidine Kinase 2 (TK2) Thymidine, Deoxycytidine 5-(2-bromovinyl)-2'-deoxyuridine (BVDU)
Deoxyguanosine Kinase (dGK) Deoxyguanosine, Deoxyadenosine 2-Chloro-2'-deoxyadenosine (Cladribine)

Data compiled from various sources. researchgate.netbibliotekanauki.plvu.lt

Formation of Monophosphate, Diphosphate (B83284), and Triphosphate Derivatives

Following the initial phosphorylation, the resulting 5'-monophosphate undergoes two subsequent phosphorylation steps to yield the biologically active 5'-triphosphate. The conversion of the monophosphate to the diphosphate is catalyzed by nucleoside monophosphate kinases (NMPKs), such as thymidylate kinase for thymidine-like compounds. The final step, the formation of the triphosphate, is carried out by nucleoside diphosphate kinases (NDPKs), which are generally less substrate-specific. mdpi.com

Studies of the closely related analog 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) in human peripheral blood mononuclear cells showed that the 5'-monophosphate (AzdU-MP) was the most abundant metabolite, accumulating to levels 10- to 100-fold higher than the diphosphate and triphosphate forms. nih.gov This suggests that the conversion of the monophosphate to the diphosphate can be a significant bottleneck in the activation pathway. Interestingly, the metabolism of AzdU also led to the formation of previously unrecognized metabolites, identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine, which accounted for a substantial portion of the metabolites after prolonged incubation. nih.gov

Enzymatic Deactivation Pathways

In parallel with anabolic activation, nucleoside analogs can be subjected to catabolic pathways that lead to their deactivation and elimination. These enzymatic processes can significantly impact the intracellular concentration of the active triphosphate form and thus modulate the compound's efficacy.

Role of Deaminases in Nucleoside Catabolism

Deamination is a key catabolic pathway for nucleoside analogs, particularly those with a cytidine (B196190) base. The enzyme cytidine deaminase can convert cytidine and its analogs into their corresponding uridine derivatives, which often have a different activity profile. chemicalbook.com For example, 2'-deoxycytidine (B1670253) is quantitatively converted to 2'-deoxyuridine (B118206) by cytidine deaminase. chemicalbook.com This pathway is also relevant for more complex molecules; studies on the metabolite (1-chloroethenyl)oxirane (B1220758) showed that its reaction with 2'-deoxycytidine resulted in an adduct that was subsequently deaminated to form an N3-substituted-2'-deoxyuridine derivative. nih.govnih.gov Therefore, while this compound itself is a uridine analog and not a direct substrate, any corresponding cytidine precursor would likely be susceptible to deamination, leading to the formation of the uridine compound.

Influence of Structural Modifications on Metabolic Fate

The metabolic fate of a nucleoside analog is profoundly influenced by its chemical structure, with modifications to either the sugar moiety or the nucleobase affecting its interaction with metabolic enzymes. The defining features of this compound are the absence of hydroxyl groups at both the 2' and 3' positions and the presence of a chlorine atom at the 3' position.

Research into 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) has shown that adding groups to the 5'-carbon can restrict the molecule's conformation, making the compounds poor substrates for further intracellular conversion to triphosphates. acs.org This strategy was hypothesized to prevent undesirable metabolism while retaining activity at the monophosphate stage for certain inhibitors. acs.org Similarly, the 3'-chloro group of this compound would impose specific steric and electronic constraints that dictate its interaction with kinases and other metabolic enzymes, ultimately defining its unique metabolic and pharmacokinetic profile.

Structure Activity Relationship Sar Studies of 3 Chloro 2 ,3 Dideoxyuridine Analogues

Impact of 3'-Substituent Modifications on Biological Activity and Selectivity

The nature of the substituent at the 3'-position of the dideoxyribose ring is a critical determinant of the biological activity and selectivity of 2',3'-dideoxynucleoside analogues. The introduction of a halogen, such as chlorine, in this position significantly alters the electronic and steric properties of the molecule, thereby affecting its interaction with viral enzymes like reverse transcriptase.

Research on various 3'-substituted pyrimidine (B1678525) 2',3'-dideoxynucleoside analogues has shown that the electronegativity and size of the substituent can modulate antiviral potency. For instance, studies comparing 3'-fluoro and 3'-azido derivatives have revealed significant differences in their anti-HIV activity. 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU) and 3'-fluoro-2',3'-dideoxyuridine (FddU) have both demonstrated activity against HIV, but their potency and selectivity can vary.

The anti-retroviral activity of 3'-substituted 2',3'-dideoxynucleoside analogues is contingent upon their intracellular phosphorylation to the corresponding 5'-triphosphate. This active metabolite then acts as a competitive inhibitor or a chain terminator of the viral reverse transcriptase. The nature of the 3'-substituent can influence the efficiency of this phosphorylation cascade. While there is a prerequisite for phosphorylation for antiviral activity, a direct correlation between the potency against the virus and the affinity for cellular kinases is not always observed. beilstein-journals.org

Below is a data table summarizing the anti-HIV activity of some 3'-substituted 2',3'-dideoxyuridine (B1630288) analogues.

Compound3'-SubstituentAnti-HIV Activity (EC50, µM)Selectivity Index
3'-Azido-2',3'-dideoxyuridine (AZDU)-N30.36677
3'-Fluoro-2',3'-dideoxyuridine (FddU)-F0.04500

Effects of C-5 Position Modifications on Efficacy and Specificity

In the case of 2',3'-dideoxycytidine analogues, it has been observed that a 5-fluoro substituent is well-tolerated and can even enhance anti-HIV activity, whereas larger substituents like methyl or bromo groups can be detrimental. This highlights the sensitivity of the enzymatic binding pocket to the size and electronic nature of the C-5 substituent.

For 2',3'-dideoxyuridine analogues, a range of C-5 modifications have been investigated. The introduction of a chloro group at the 5-position of 3'-fluoro- and 3'-azido-2',3'-dideoxyuridine has been studied to evaluate its effect on anti-HIV activity. These studies aim to understand the interplay between modifications on the sugar and base moieties.

The following table presents data on the anti-HIV activity of C-5 modified 2',3'-dideoxyuridine analogues.

CompoundC-5 Substituent3'-SubstituentAnti-HIV Activity
5-Chloro-3'-fluoro-2',3'-dideoxyuridine-Cl-FData not available in provided context
5-Chloro-3'-azido-2',3'-dideoxyuridine-Cl-N3Data not available in provided context

Influence of Sugar Moiety Conformation on Molecular Interactions

The three-dimensional conformation of the furanose ring in nucleoside analogues is a crucial factor governing their biological activity. The sugar moiety can adopt various puckered conformations, which are broadly classified as North (N-type) and South (S-type). The preferred conformation influences the relative orientation of the base and the phosphate (B84403) groups, thereby affecting the molecule's ability to be recognized and processed by cellular and viral enzymes.

For many active anti-HIV nucleoside analogues, a preference for the South-type (C2'-endo) or a related C3'-exo conformation in the solid state has been observed. This conformational preference is believed to be important for the efficient phosphorylation of the nucleoside and for the subsequent interaction of its triphosphate form with the viral reverse transcriptase. The nature of the substituent at the 3'-position can significantly influence the conformational equilibrium of the sugar ring.

Computational and experimental studies on 3'-substituted dideoxyuridine analogues have shown that electronegative substituents can alter the sugar pucker. This conformational control is a key aspect of rational drug design, aiming to lock the molecule in a biologically active conformation.

Stereochemical Considerations in Dideoxynucleoside Analogue Design

The stereochemistry of dideoxynucleoside analogues is a fundamental aspect of their design and biological activity. The chiral centers in the sugar moiety give rise to different stereoisomers, and it is well-established that biological systems, particularly enzymes, can exhibit a high degree of stereoselectivity.

Typically, nucleoside analogues with the natural D-configuration (β-D-isomers) are recognized by cellular kinases and viral polymerases. However, research has shown that in some cases, the unnatural L-isomers (β-L-isomers) can also exhibit potent antiviral activity, often with a different toxicity profile. For instance, the L-isomers of some dideoxycytidine analogues have shown potent anti-HIV and anti-HBV activity with reduced toxicity compared to their D-counterparts.

Prodrug Strategies and Chemical Modification Approaches for Enhanced Efficacy

Development of Phosphoramidate (B1195095) Prodrugs (ProTides) of 3'-Chloro-2',3'-dideoxyuridine Analogues

The ProTide (Pro-nucleotide) technology is a prominent prodrug strategy designed to deliver nucleoside monophosphates into cells, bypassing the often inefficient and resistance-prone initial phosphorylation step catalyzed by cellular kinases. This approach involves masking the phosphate (B84403) group of the nucleoside monophosphate with an aryl group and an amino acid ester. Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.

For a compound like this compound, a hypothetical phosphoramidate prodrug would involve the synthesis of its 5'-monophosphate, followed by the addition of an aryloxy phosphoramidate moiety. The general structure of such a ProTide would consist of the this compound core, a phosphate group, an aromatic ring (e.g., phenyl), and an amino acid (e.g., L-alanine) esterified with an alcohol (e.g., benzyl (B1604629) alcohol).

Studies on analogous compounds, such as 2',3'-dideoxyuridine (B1630288) (ddU), have shown that the application of the phosphoramidate approach can convert an inactive nucleoside into a moderately active anti-HIV agent. This suggests that a similar strategy for this compound could potentially enhance its biological activity. The success of this strategy would depend on the efficient intracellular delivery and subsequent metabolic activation to the monophosphate form.

Rational Design of Prodrugs to Bypass Metabolic Barriers

The primary metabolic barrier for many nucleoside analogues is the first phosphorylation step, which is essential for their activation to the triphosphate form that inhibits viral polymerases. This initial conversion to the 5'-monophosphate is often slow and can be a rate-limiting step. Furthermore, mutations in the activating kinases can lead to drug resistance.

The rational design of prodrugs for this compound would aim to circumvent this dependence on nucleoside kinases. The ProTide approach is a prime example of such a rational design. By delivering the 5'-monophosphate directly into the cell, the need for the initial kinase-mediated phosphorylation is eliminated.

The design process would involve selecting appropriate masking groups (aryl, amino acid, and ester) to optimize several properties:

Cellular Uptake: The lipophilicity of the prodrug can be modulated by the choice of the masking groups to enhance its ability to cross the cell membrane.

Metabolic Stability: The prodrug must be stable enough in the extracellular environment to reach the target cells but susceptible to intracellular enzymatic cleavage.

Enzymatic Activation: The choice of the amino acid and aryl group can influence the rate of cleavage by intracellular enzymes like carboxylesterases and phosphoramidases (such as Hint1), releasing the active monophosphate.

Structure-Activity Relationships in Prodrug Design

The biological activity of phosphoramidate prodrugs is highly dependent on the nature of the three components of the ProTide moiety. Extensive structure-activity relationship (SAR) studies on other nucleoside analogues have provided valuable insights that could guide the design of effective this compound ProTides.

Amino Acid Moiety: The choice of the amino acid is critical. For many nucleoside analogues, L-alanine has been found to be optimal. However, other amino acids, both natural and unnatural, could be explored to fine-tune the activity and metabolic profile of a this compound ProTide. The stereochemistry of the amino acid also plays a significant role.

Aryl Moiety: The electronic and steric properties of the aryl group can influence the rate of enzymatic hydrolysis. Electron-withdrawing or electron-donating substituents on the aromatic ring can modulate the susceptibility of the phosphate center to nucleophilic attack, thereby affecting the release of the active monophosphate.

A hypothetical SAR study for this compound ProTides would involve synthesizing a library of compounds with variations in these three positions and evaluating their biological activity. This would allow for the identification of the optimal combination of masking groups to maximize the therapeutic potential of the parent nucleoside.

Below is a conceptual data table illustrating the type of data that would be generated in such a study.

CompoundAmino AcidAryl GroupEster GroupAntiviral Activity (EC50, µM)
Parent Nucleoside --->100
ProTide 1 L-AlaninePhenylBenzyl10.5
ProTide 2 L-Alanine4-ChlorophenylBenzyl5.2
ProTide 3 L-ValinePhenylEthyl25.1
ProTide 4 L-AlanineNaphthylBenzyl1.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound ProTides is not available in the reviewed literature.

Future Directions in Research on 3 Chloro 2 ,3 Dideoxyuridine

Exploration of Novel Therapeutic Applications

Initially recognized for its potential as an antiviral agent, particularly against human immunodeficiency virus (HIV) and hepatitis viruses, the therapeutic scope of 3'-Chloro-2',3'-dideoxyuridine and its analogues is being broadened to include other significant pathologies, most notably cancer. evitachem.com The fundamental mechanism of action for many nucleoside analogues, which involves the disruption of DNA synthesis in rapidly replicating cells, provides a strong rationale for their investigation as antineoplastic agents.

Research into structurally related compounds has provided compelling evidence for this therapeutic expansion. For instance, nitrosourea (B86855) analogues of 2'-deoxyuridine (B118206) have demonstrated significant anticancer activity. nih.govacs.org Specifically, 3'-[3-(2-chloroethyl)-3-nitrosoureido]-2',3'-dideoxyuridine exhibited marked efficacy against L1210 leukemia in murine models. nih.gov This suggests that the 2',3'-dideoxyuridine (B1630288) scaffold, which is the core of this compound, can be a viable backbone for the development of potent anticancer drugs. Future research will likely focus on evaluating this compound itself, as well as its novel derivatives, for activity against a broad spectrum of cancer cell lines.

Furthermore, the co-administration of 2'-deoxyuridine with established chemotherapeutic agents like bis(2-chloroethyl)nitrosourea has been shown to enhance their anticancer effects in mice. nih.gov This synergistic potential opens up another avenue of investigation, where this compound could be explored as part of combination therapies to improve treatment outcomes and potentially reduce the required dosages of highly toxic drugs. The exploration of its efficacy against various solid and hematological malignancies, both as a standalone agent and in combination regimens, will be a critical area of future research.

Integration of Advanced Computational Modeling and Drug Design

The advent of powerful computational tools has revolutionized the field of drug discovery and development. For a molecule like this compound, in silico approaches offer a rapid and cost-effective means to predict its biological activity, understand its mechanism of action at a molecular level, and guide the design of more effective analogues.

Molecular docking studies, for example, can simulate the interaction of this compound with the active sites of its target enzymes, such as viral reverse transcriptases or cellular DNA polymerases. While specific computational studies on this compound are not yet widely published, the application of these methods to other nucleoside analogues, such as molnupiravir, has demonstrated their predictive power in understanding tautomeric forms and their binding affinities to viral proteins. mdpi.com Similar computational analyses could elucidate the precise binding mode of this compound and identify key structural features responsible for its activity. This knowledge is invaluable for the rational design of new derivatives with improved binding and inhibitory potential.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural properties of a series of this compound analogues with their biological activities. By building predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. This approach accelerates the drug discovery pipeline and reduces the reliance on resource-intensive and time-consuming experimental screening. The integration of computational chemistry will be instrumental in unlocking the full therapeutic potential of this compound and its future iterations.

Development of Next-Generation Analogues

The development of next-generation analogues of this compound is a key strategy to enhance its therapeutic index by improving efficacy, selectivity, and pharmacokinetic properties. Research in this area is focused on modifications at various positions of the nucleoside scaffold, including the sugar moiety and the pyrimidine (B1678525) base.

One promising approach is the synthesis of prodrugs. Prodrug strategies have been successfully employed for many antiviral nucleosides to overcome challenges such as poor bioavailability. nih.govrsc.orgump.edu.plnih.gov By attaching a promoiety to the parent drug, its physicochemical properties can be altered to improve absorption and cellular uptake. Once inside the body, the promoiety is cleaved by enzymes to release the active drug. The development of ester or phosphoramidate (B1195095) prodrugs of this compound could significantly enhance its oral bioavailability and therapeutic efficacy.

Another area of active research is the synthesis of analogues with modifications at the 3'-position of the sugar ring. For instance, the replacement of the 3'-chloro group with other substituents, such as isocyano groups, has been explored in related dideoxyuridine derivatives. nih.gov While the 3'-isocyano-2',3'-dideoxyuridine (B48616) did not show significant anti-HIV activity, these studies provide valuable structure-activity relationship (SAR) data. nih.gov The synthesis and evaluation of a diverse range of 3'-substituted analogues will continue to be a priority.

Q & A

Basic: What established synthetic protocols are used for 3'-Chloro-2',3'-dideoxyuridine, and what reaction conditions critically impact yield?

Answer:
The synthesis typically begins with 2’-Deoxyuridine as the precursor. Key steps include:

  • Protection of hydroxyl groups : Reaction with 2-acetoxyisobutyryl chloride in acetonitrile or dimethylformamide (DMF) to form intermediates like 3'-O-acetyl-2'-chloro-2'-deoxyuridine .
  • Reductive elimination : Treatment with chromous acetate to generate the 2',3'-dideoxy structure. Solvent choice (e.g., acetonitrile vs. DMF) significantly affects by-product formation, with DMF leading to dichloro derivatives (e.g., 16) that complicate purification .
  • Deprotection : Sodium methoxide removes acetyl groups, yielding the final product. Optimal temperatures (60–80°C) and controlled reaction times are critical to avoid glycosidic cleavage and maximize yields (~26%) .

Advanced: How can synthetic routes be optimized to reduce by-products like 2'-deoxyuridine during this compound synthesis?

Answer:
By-product formation (e.g., 2'-deoxyuridine) arises from unintended reduction of intermediates. Mitigation strategies include:

  • Solvent selection : Acetonitrile reduces dichloro by-products compared to DMF, improving purity .
  • Chromous acetate stoichiometry : Limiting excess reagent minimizes over-reduction.
  • Chromatographic separation : Preparative TLC or HPLC isolates the target compound from contaminants like 15b (an olefinic by-product) .
  • Intermediate monitoring : NMR tracking of intermediates (e.g., 14) ensures correct halogenation before proceeding .

Basic: What in vitro assays evaluate this compound’s antiviral efficacy against HIV?

Answer:
Standard assays include:

  • Plaque reduction assays : Conducted in CD4+ HeLa cells to determine inhibitory doses (ID₅₀/ID₉₅). Baseline sensitivity for wild-type HIV ranges 0.01–0.05 µM .
  • CEM/TK⁻ cell cultures : Assess phosphorylation-dependent activity, as thymidine kinase (TK) deficiency mimics resistance mechanisms .
  • Reverse transcriptase inhibition : Direct enzymatic assays quantify competitive inhibition against natural dTTP .

Advanced: How do HIV resistance mechanisms to this compound analogs inform cross-resistance patterns?

Answer:
Prolonged AZT therapy selects for HIV variants with reduced sensitivity (100-fold ↑ID₅₀). Key insights:

  • Thymidine analog mutations (TAMs) : Mutations like M41L or T215Y confer resistance to AZT but spare sensitivity to non-thymidine analogs (e.g., ddC, d4T) .
  • Cross-resistance profiling : Isolates resistant to 3'-azido-2',3'-dideoxyuridine retain susceptibility to γ-modified triphosphates (e.g., phosphonoformate), guiding combination therapies .
  • Structural analysis : Molecular docking reveals steric clashes between chloro-substituted analogs and mutant reverse transcriptase, informing analog redesign .

Basic: Which analytical techniques validate this compound purity and structure?

Answer:

  • ¹H/¹³C NMR : Confirms regioselective chlorination (e.g., absence of 5'-isomers) and acetyl protection .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 261.05 for C₉H₁₀ClN₂O₄) .
  • HPLC-PDA : Quantifies purity (>95%) and detects UV-absorbing impurities (λ = 260 nm) .

Advanced: How should researchers resolve discrepancies in antiviral efficacy between cell lines and clinical isolates?

Answer:
Discrepancies arise from:

  • Host cell metabolism : Primary lymphocytes vs. immortalized cell lines differ in nucleoside kinase activity, altering prodrug activation .
  • Viral quasispecies diversity : Clinical isolates harbor pre-existing resistance mutations absent in lab-adapted strains. Use ex vivo viral outgrowth assays to capture heterogeneity .
  • Pharmacokinetic modeling : Adjust dosing regimens based on intracellular triphosphate levels measured via LC-MS/MS .

Basic: What metabolic pathways influence this compound bioavailability, and how do prodrug strategies address limitations?

Answer:

  • Phosphorylation bottleneck : Monophosphate formation via thymidine kinase is rate-limiting. Prodrugs (e.g., γ-(alkyl)-modified triphosphates) bypass this step .
  • Esterase-mediated activation : Lipophilic prodrugs (e.g., ProTides) enhance membrane permeability and intracellular cleavage to release active triphosphates .
  • Cytotoxicity mitigation : Masking the 5'-OH with biodegradable groups (e.g., S-acylthioethyl) reduces off-target effects in non-infected cells .

Advanced: What models assess mitochondrial toxicity of this compound derivatives during long-term exposure?

Answer:

  • C2C12 myotubes : Measure lactate production and mtDNA depletion via qPCR to evaluate oxidative phosphorylation impairment .
  • Transgenic mice : POLG mutator models accumulate mtDNA mutations, mimicking chronic nucleoside toxicity .
  • Respirometry : High-resolution oximetry in isolated mitochondria quantifies electron transport chain dysfunction (e.g., Complex I inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.